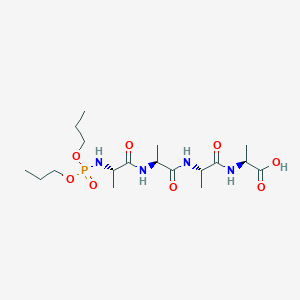
N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dipropoxyphosphoryl group attached to a sequence of four L-alanine residues. The incorporation of the dipropoxyphosphoryl group imparts distinct chemical properties to the peptide, making it a subject of study in both organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves the stepwise assembly of the peptide chain followed by the introduction of the dipropoxyphosphoryl group. The process begins with the protection of the amino and carboxyl groups of the L-alanine residues to prevent unwanted side reactions. The protected L-alanine residues are then coupled sequentially using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Once the peptide chain is assembled, the dipropoxyphosphoryl group is introduced through a phosphorylation reaction. This step involves the use of dipropoxyphosphoryl chloride in the presence of a base such as triethylamine to facilitate the reaction. The final product is obtained after deprotection of the amino and carboxyl groups, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency in the product. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the compound required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The dipropoxyphosphoryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified dipropoxyphosphoryl groups.
Substitution: Substituted compounds with new functional groups replacing the dipropoxyphosphoryl group.
Aplicaciones Científicas De Investigación
N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and phosphorylation reactions.
Biology: Investigated for its potential role in modulating biological processes due to its peptide nature.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. The dipropoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The peptide sequence can also play a role in binding to specific proteins or cellular components, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine can be compared with other phosphorylated peptides and analogs:
Similar Compounds: Phosphorylated peptides such as phosphoserine-containing peptides, phosphothreonine-containing peptides, and other dipropoxyphosphoryl-modified peptides.
Propiedades
Número CAS |
836649-00-4 |
|---|---|
Fórmula molecular |
C18H35N4O8P |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(dipropoxyphosphorylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N4O8P/c1-7-9-29-31(28,30-10-8-2)22-13(5)17(25)20-11(3)15(23)19-12(4)16(24)21-14(6)18(26)27/h11-14H,7-10H2,1-6H3,(H,19,23)(H,20,25)(H,21,24)(H,22,28)(H,26,27)/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
ZBSZXMQYMFQHAJ-XUXIUFHCSA-N |
SMILES isomérico |
CCCOP(=O)(N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)OCCC |
SMILES canónico |
CCCOP(=O)(NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















